molecular formula C16H20N2O2 B14720283 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole CAS No. 6437-15-6

7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole

Cat. No.: B14720283
CAS No.: 6437-15-6
M. Wt: 272.34 g/mol
InChI Key: KYHZXAILHPEIKN-UHFFFAOYSA-N
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Description

7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole is a complex organic compound that features both piperidine and indole moieties The piperidine ring is a six-membered heterocycle containing one nitrogen atom, while the indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Dioxolo Group: The dioxolo group can be introduced via a cyclization reaction involving a suitable diol and an aldehyde or ketone.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where the piperidine acts as a nucleophile and reacts with an appropriate electrophile on the indole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can occur at the indole ring, potentially leading to the formation of dihydroindole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, especially at the indole ring, due to the electron-rich nature of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: N-oxide derivatives of the piperidine ring.

    Reduction: Dihydroindole derivatives.

    Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole is studied for its potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole involves its interaction with specific molecular targets in the body. The piperidine moiety can interact with neurotransmitter receptors, while the indole ring can bind to various enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    7-[2-(Morpholin-4-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a morpholine ring instead of a piperidine ring.

    7-[2-(Pyrrolidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole: Similar structure but with a pyrrolidine ring instead of a piperidine ring.

Uniqueness

The uniqueness of 7-[2-(Piperidin-1-yl)ethyl]-2H,5H-[1,3]dioxolo[4,5-f]indole lies in its specific combination of the piperidine and indole moieties, which can confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

6437-15-6

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

7-(2-piperidin-1-ylethyl)-5H-[1,3]dioxolo[4,5-f]indole

InChI

InChI=1S/C16H20N2O2/c1-2-5-18(6-3-1)7-4-12-10-17-14-9-16-15(8-13(12)14)19-11-20-16/h8-10,17H,1-7,11H2

InChI Key

KYHZXAILHPEIKN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CNC3=CC4=C(C=C32)OCO4

Origin of Product

United States

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